molecular formula C10H13N3O3 B6639199 2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid

2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid

Cat. No.: B6639199
M. Wt: 223.23 g/mol
InChI Key: XEEJJWZMPGTOGJ-UHFFFAOYSA-N
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Description

2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The compound’s structure also includes a propanoic acid moiety, which is a three-carbon carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Formation of the Amide Bond: The amide bond is formed by reacting the pyrimidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanoic acid moiety, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

    2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]ethanoic acid: Similar structure but with an ethanoic acid moiety instead of propanoic acid.

Uniqueness

2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid is unique due to its specific combination of a pyrimidine ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-6(10(15)16)13(3)9(14)8-4-5-11-7(2)12-8/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEJJWZMPGTOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(=O)N(C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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